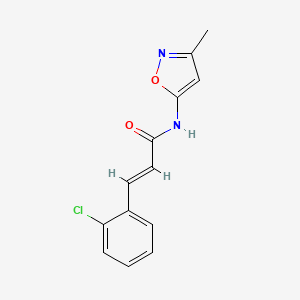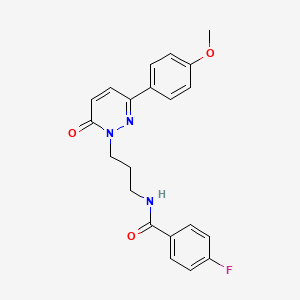
(E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide
描述
(E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of acrylamide derivatives and possesses a unique chemical structure that makes it a promising candidate for drug development.
作用机制
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide involves the inhibition of specific enzymes involved in various disease processes. For example, in cancer cells, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide inhibits the enzyme lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression. In Alzheimer's disease, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide inhibits the enzyme beta-secretase 1 (BACE1), which is involved in the production of amyloid-beta plaques. In epilepsy, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide inhibits the enzyme histone deacetylase 2 (HDAC2), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been found to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been shown to reduce amyloid-beta plaque accumulation and improve cognitive function. In epilepsy research, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been found to reduce seizure activity and improve cognitive function.
实验室实验的优点和局限性
(E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has several advantages for lab experiments, including its high potency and specificity for the target enzyme, which allows for precise control of the experimental conditions. However, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide also has some limitations, including its complex synthesis process and potential toxicity at high doses.
未来方向
There are several future directions for research on (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide, including:
1. Further optimization of the synthesis process to improve yield and reduce cost.
2. Development of (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide analogs with improved potency and selectivity for the target enzyme.
3. Evaluation of the safety and efficacy of (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide in clinical trials for various diseases.
4. Investigation of the potential use of (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide in combination with other drugs for synergistic effects.
5. Study of the mechanism of action of (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide in more detail to better understand its therapeutic potential.
In conclusion, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide is a promising chemical compound with potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it a valuable tool for scientific research, and further studies are needed to fully explore its potential.
科学研究应用
(E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In Alzheimer's disease research, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been found to reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of the disease. In epilepsy research, (E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide has been shown to reduce seizures in animal models.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-8-13(18-16-9)15-12(17)7-6-10-4-2-3-5-11(10)14/h2-8H,1H3,(H,15,17)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCOKUKAOUNVOE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)NC(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(3-methylisoxazol-5-yl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397747.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3397766.png)
![N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397774.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3397780.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B3397793.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397795.png)
![N-1,3-benzodioxol-5-yl-2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397799.png)
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3397803.png)

![methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate](/img/structure/B3397806.png)
![N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3-methoxybenzamide](/img/structure/B3397818.png)


